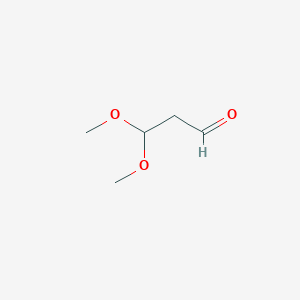

3,3-Dimethoxypropionaldehyde

Descripción general

Descripción

m-Tolualdehído, también conocido como 3-metilbenzaldehído, es un compuesto orgánico con la fórmula molecular C8H8O. Es un líquido incoloro a amarillo pálido con un característico olor aromático. Este compuesto es un miembro de la familia del benzaldehído, donde un grupo metilo se sustituye en la posición meta del anillo de benceno. El m-Tolualdehído se utiliza en diversas aplicaciones, incluida la síntesis de productos farmacéuticos, agroquímicos y fragancias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El m-Tolualdehído se puede sintetizar a través de varios métodos. Un método común implica la oxidación de m-xileno utilizando agentes oxidantes como permanganato de potasio o ácido crómico. La reacción normalmente ocurre en condiciones ácidas y requiere un control cuidadoso de la temperatura y el tiempo de reacción para lograr altos rendimientos .

Métodos de producción industrial

En entornos industriales, el m-Tolualdehído a menudo se produce mediante la oxidación catalítica de m-xileno. Este proceso implica el uso de catalizadores metálicos, como cobalto o manganeso, en presencia de aire u oxígeno. La reacción se lleva a cabo a temperaturas y presiones elevadas para optimizar la conversión de m-xileno a m-Tolualdehído .

Análisis De Reacciones Químicas

Tipos de reacciones

El m-Tolualdehído experimenta diversas reacciones químicas, que incluyen:

Oxidación: El m-Tolualdehído se puede oxidar a ácido m-toluico utilizando agentes oxidantes como permanganato de potasio o ácido nítrico.

Reducción: La reducción de m-Tolualdehído con agentes reductores como borohidruro de sodio o hidruro de litio y aluminio produce alcohol m-toluílico.

Sustitución: Las reacciones de sustitución electrofílica aromática pueden ocurrir en el anillo de benceno, lo que lleva a la formación de derivados como los derivados del m-Tolualdehído

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, ácido nítrico, condiciones ácidas.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio, solvente (por ejemplo, etanol o éter).

Sustitución: Halogenos, agentes de nitración, agentes de sulfonación, generalmente en condiciones ácidas o básicas

Principales productos formados

Oxidación: Ácido m-toluico.

Reducción: Alcohol m-toluílico.

Sustitución: Varios derivados del m-Tolualdehído sustituidos

Aplicaciones Científicas De Investigación

El m-Tolualdehído tiene varias aplicaciones de investigación científica:

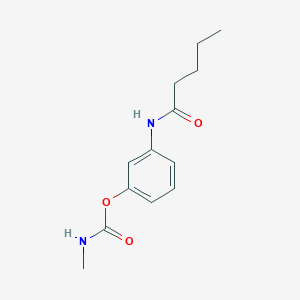

Química: Se utiliza como intermediario en la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.

Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.

Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como bloque de construcción para ingredientes farmacéuticos activos.

Industria: Se utiliza en la producción de fragancias, sabores y otros productos químicos finos

Mecanismo De Acción

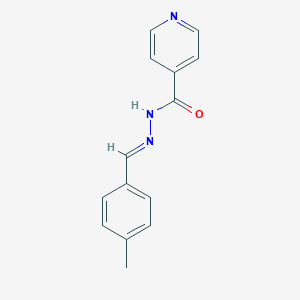

El mecanismo de acción del m-Tolualdehído implica su interacción con varios objetivos y vías moleculares. Como aldehído, puede formar bases de Schiff con aminas primarias, lo que puede conducir a la formación de iminas. Esta reactividad es crucial en muchos procesos biológicos y químicos. Además, el m-Tolualdehído puede sufrir reacciones de oxidación y reducción, influyendo en su actividad biológica y comportamiento químico .

Comparación Con Compuestos Similares

Compuestos similares

o-Tolualdehído:

p-Tolualdehído:

Benzaldehído: El compuesto padre sin ninguna sustitución de metilo.

Singularidad del m-Tolualdehído

El m-Tolualdehído es único debido a la posición del grupo metilo en la posición meta, lo que influye en su reactividad y propiedades físicas. En comparación con el o-Tolualdehído y el p-Tolualdehído, el m-Tolualdehído exhibe un comportamiento químico diferente en las reacciones de sustitución electrofílica aromática y tiene aplicaciones distintas en varios campos .

Propiedades

IUPAC Name |

3,3-dimethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-7-5(8-2)3-4-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVQJIFNPZJOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172543 | |

| Record name | 3,3-Dimethoxypropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19060-10-7 | |

| Record name | 3,3-Dimethoxypropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19060-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethoxypropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019060107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethoxypropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethoxypropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Can 3,3-Dimethoxypropanal be used to synthesize more complex molecules?

A: Yes. 3,3-Dimethoxypropanal can act as a valuable building block in organic synthesis. For instance, it reacts with (acetylmethylene)triphenylphosphorane to yield (E)-6,6-dimethoxy-3-hexen-2-one. [] This compound can then undergo Diels-Alder reactions with various dienes like cyclopentadiene, anthracene, and 1,3-diphenylisobenzofuran, leading to the formation of more complex cyclic structures. [] These reactions highlight the versatility of 3,3-Dimethoxypropanal as a synthetic intermediate.

Q2: Does 3,3-Dimethoxypropanal participate in any reactions relevant to biological systems?

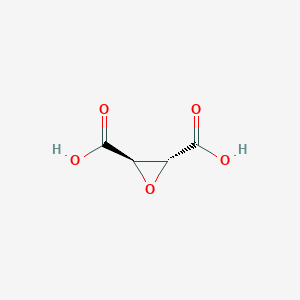

A: While the provided research papers focus on synthetic applications, 3,3-Dimethoxypropanal is structurally related to malondialdehyde. [] Malondialdehyde is a product of lipid peroxidation and has been linked to oxidative stress and various diseases. [] Although the papers don't directly investigate this aspect, the structural similarity suggests that 3,3-Dimethoxypropanal could potentially interact with biological systems in ways that warrant further investigation.

Q3: How does the presence of methoxy groups in 3,3-Dimethoxypropanal influence its reactivity?

A: The methoxy groups in 3,3-Dimethoxypropanal play a crucial role in its reactivity. For example, they can act as protecting groups for the aldehyde functionality, allowing for selective chemical transformations at other positions within the molecule. [] Additionally, the electron-donating nature of the methoxy groups can influence the reactivity of the adjacent carbon atoms, making them more susceptible to certain reactions. [] Understanding these electronic and steric effects is key to harnessing the synthetic potential of 3,3-Dimethoxypropanal.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)

![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)

![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)